1-Allyl-3-(4-ethylphenyl)thiourea
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Overview
Description
1-Allyl-3-(4-ethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S and a molecular weight of 220.34 g/mol It is a thiourea derivative, characterized by the presence of an allyl group and an ethylphenyl group attached to the thiourea moiety
Preparation Methods
The synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-ethylphenylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs .
Chemical Reactions Analysis
1-Allyl-3-(4-ethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other organic compounds and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4-ethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its observed antibacterial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Allyl-3-(4-ethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Allyl-3-phenylthiourea: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Allyl-3-(4-methylphenyl)thiourea: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMIIYCIMBHCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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